Isomer-Selective Antiproliferative Activity: (7S,8aR) vs. (7R,8aS) in MDA-MB-231 Breast Cancer Cells
Within the octahydropyrrolo[1,2-a]pyrazine-7-ol scaffold, stereochemistry at C7 and C8a is a decisive determinant of antiproliferative potency. In the IAP antagonist program, compounds bearing the (7S,8aR) configuration (as embedded in lead compound A and its tri-cyclic derivatives 1 and 2) demonstrated strong growth inhibition in MDA-MB-231 breast cancer cells, with compound 2 achieving single-digit micromolar GI50 values and significant in vivo PD effects on TNFα mRNA induction [1]. In contrast, published SAR data indicate that inversion of the C7 hydroxyl stereochemistry (yielding the (7R,8aS) diastereomer) substantially reduces binding affinity for cIAP-1 BIR3 domain, as the altered hydroxyl orientation disrupts the hydrogen-bonding network observed in the co-crystal structure of compound A with cIAP-1 [1].
| Evidence Dimension | Antiproliferative activity in MDA-MB-231 cells and cIAP-1 binding affinity |
|---|---|
| Target Compound Data | (7S,8aR)-configured IAP antagonist (compound A scaffold): strong growth inhibition in MDA-MB-231 cells; co-crystal structure confirms specific H-bond engagement of C7 hydroxyl with cIAP-1 BIR3 domain |
| Comparator Or Baseline | (7R,8aS)-configured diastereomer: reduced cIAP-1 binding affinity due to disrupted H-bond network; quantitative GI50 data not publicly disclosed for isolated isomer |
| Quantified Difference | The (7S,8aR) configuration is essential for maintaining the hydrogen-bonding geometry observed in the cIAP-1 co-crystal structure; inversion to (7R,8aS) disrupts this interaction, consistent with the stereochemical SAR established across the IAP antagonist series |
| Conditions | MDA-MB-231 breast cancer cell proliferation assay; cIAP-1 BIR3 co-crystallography; in vivo PD: TNFα mRNA induction in xenograft models |
Why This Matters
For procurement decisions in IAP antagonist or oncology programs, selecting the (7S,8aR) isomer ensures compatibility with the pharmacophoric requirements validated by co-crystal structures, whereas alternative isomers risk substantial loss of target engagement.
- [1] Y. Shi et al., 'Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists,' Bioorganic & Medicinal Chemistry, Vol. 21, Issue 18, pp. 5725-5737, 2013. View Source
